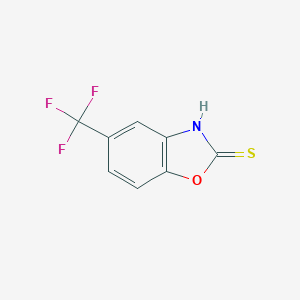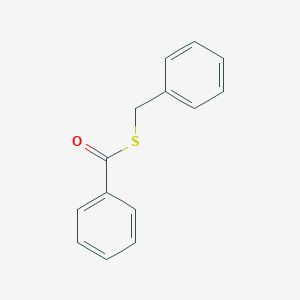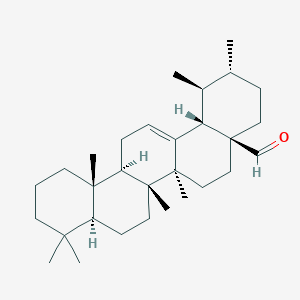
Urs-12-en-28-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urs-12-en-28-al is a triterpenoid compound found in various plant species, including Eucalyptus, Salvia, and Ziziphus. This compound has been widely studied for its potential therapeutic applications, particularly in the fields of cancer research and drug development. In
Wissenschaftliche Forschungsanwendungen
Urs-12-en-28-al has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use in cancer treatment. Studies have shown that Urs-12-en-28-al can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. Other potential applications include its use as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent.
Wirkmechanismus
The mechanism of action of Urs-12-en-28-al is not fully understood, but it is believed to involve multiple pathways. One proposed mechanism is the activation of the p53 tumor suppressor gene, which plays a key role in regulating cell growth and apoptosis. Urs-12-en-28-al has also been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, Urs-12-en-28-al has been shown to modulate the activity of various enzymes and signaling pathways involved in cell growth and survival.
Biochemische Und Physiologische Effekte
Urs-12-en-28-al has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit the activity of inflammatory enzymes, and scavenge free radicals. In vivo studies have shown that Urs-12-en-28-al can inhibit tumor growth, reduce inflammation, and protect against neurodegeneration. Additionally, Urs-12-en-28-al has been shown to have low toxicity and minimal side effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Urs-12-en-28-al for lab experiments is its low toxicity and minimal side effects. This makes it a promising candidate for further study as a potential therapeutic agent. However, its low solubility in water and limited availability can be a limitation for some experiments. Additionally, the complex chemical synthesis required to produce Urs-12-en-28-al can be a barrier for some researchers.
Zukünftige Richtungen
There are several future directions for research on Urs-12-en-28-al. One area of focus is the development of more efficient synthesis methods to produce larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Urs-12-en-28-al and its potential therapeutic applications. Other potential areas of research include its use as a chemopreventive agent, its effects on immune function, and its potential use in combination with other drugs for enhanced efficacy.
Synthesemethoden
Urs-12-en-28-al can be synthesized from the triterpenoid precursor, ursolic acid, through a series of chemical reactions. One common method involves the oxidation of ursolic acid using Jones reagent, followed by a Clemmensen reduction to yield Urs-12-en-28-al. Another method involves the use of enzymes, such as P450 monooxygenases, to catalyze the conversion of ursolic acid to Urs-12-en-28-al.
Eigenschaften
CAS-Nummer |
13250-38-9 |
|---|---|
Produktname |
Urs-12-en-28-al |
Molekularformel |
C30H48O |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O/c1-20-11-16-30(19-31)18-17-28(6)22(25(30)21(20)2)9-10-24-27(5)14-8-13-26(3,4)23(27)12-15-29(24,28)7/h9,19-21,23-25H,8,10-18H2,1-7H3/t20-,21+,23+,24-,25+,27+,28-,29-,30-/m1/s1 |
InChI-Schlüssel |
YJVXDRHQRLHFGY-PQSOHBQGSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)[C@@H]2[C@H]1C)C)C=O |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C=O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C=O |
Synonyme |
Urs-12-en-28-al |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
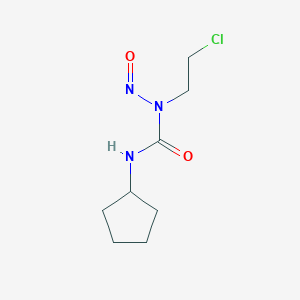
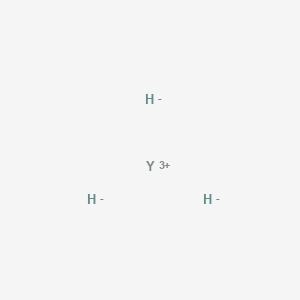
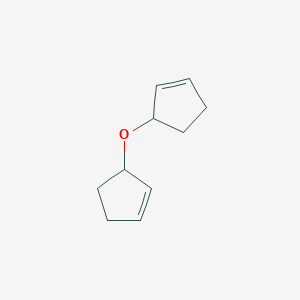
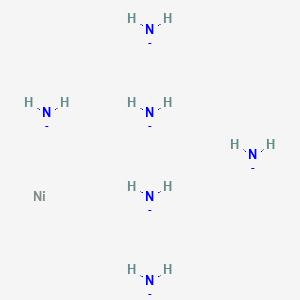
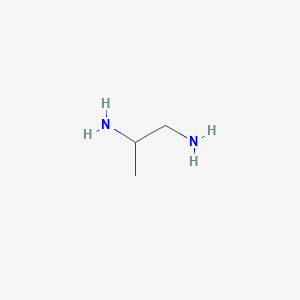
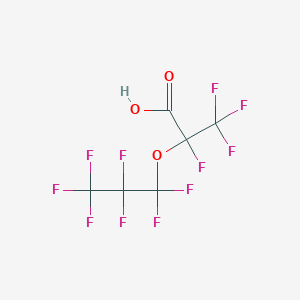

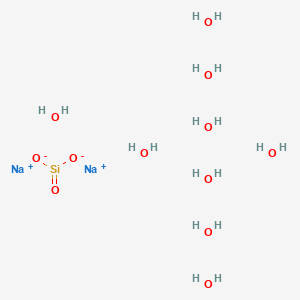
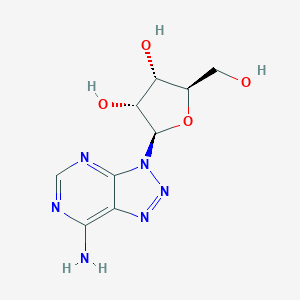
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
